![molecular formula C10H14N4O2S2 B2860782 N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 923710-86-5](/img/structure/B2860782.png)

N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

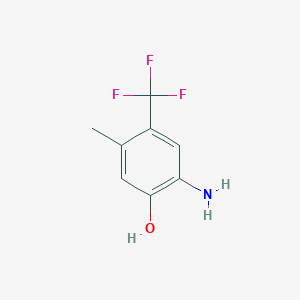

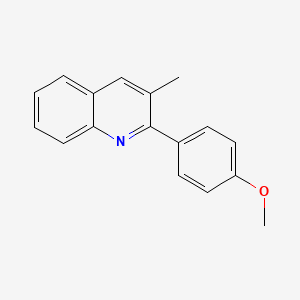

“N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a specialty product for proteomics research . It is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold , which is a novel chemotype that has been underexploited among the heme binding moieties .

Molecular Structure Analysis

The molecular formula of “N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is C10H14N4O2S2 . Its average mass is 286.374 Da and its monoisotopic mass is 286.055817 Da .Wissenschaftliche Forschungsanwendungen

Proteomics Research

This compound is utilized in proteomics research due to its potential to interact with proteins and enzymes. Its unique molecular structure allows it to bind with specific proteins, which can be useful for identifying protein functions or signaling pathways .

Drug Development

The triazolopyridine sulfonamide scaffold is a key feature in medicinal chemistry. It offers a platform for developing new drugs with potential antibacterial, antifungal, and anticancer properties. This compound’s ability to act as a core structure can lead to the synthesis of novel therapeutic agents .

Catalysis

In the field of catalysis, this compound could serve as a catalyst or a part of a catalytic system due to its sulfur-containing moiety. This can be particularly useful in reactions that require the transfer of electrons or the activation of certain functional groups.

Materials Science

The compound’s structural features may be exploited in materials science for the development of new materials with specific properties, such as conductivity or reactivity. Its ability to form stable frameworks can be beneficial in creating advanced materials.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridine sulfonamides exhibit antimicrobial activity. This compound could be a precursor for synthesizing new antimicrobial agents to combat resistant strains of bacteria .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It could be used to study or inhibit the activity of enzymes like carbonic anhydrase or cholinesterase, which are targets for treating various diseases .

Antifungal and Insecticidal Activity

Studies have demonstrated that triazolopyridine derivatives can have significant antifungal and insecticidal activities. This compound could be used to create new antifungal agents or insecticides .

Antitubercular Agents

Given the ongoing challenge of tuberculosis, there is a need for new antitubercular drugs. This compound’s derivatives could be explored for their potential use in treating tuberculosis due to their structural compatibility with known antitubercular agents .

Wirkmechanismus

Target of Action

Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This suggests that N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide may interact with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that triazole compounds can influence a wide range of biological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

The molecular weight of the compound is 28638 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.

Result of Action

Given the known biological activities of triazole compounds , it’s likely that this compound could have a range of effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

N,N-diethyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2S2/c1-3-13(4-2)18(15,16)8-5-6-9-11-12-10(17)14(9)7-8/h5-7H,3-4H2,1-2H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWPXEVSKLCWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CN2C(=NNC2=S)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2860702.png)

![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)

![3-(4-Methoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)

![3-methyl-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2860717.png)

![2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione](/img/structure/B2860719.png)